molecular formula C10H21BrMg B055392 3,7-Dimethyloctylmagnesium bromide CAS No. 114499-45-5

3,7-Dimethyloctylmagnesium bromide

Cat. No. B055392
M. Wt: 245.48 g/mol
InChI Key: UBZNSHABNFIFHK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Organomagnesium compounds, notably Grignard reagents, are pivotal in organic synthesis, offering routes to form carbon-carbon bonds. These compounds typically involve the magnesium atom inserted between a halogen and an organic group. The synthesis and application of such compounds, including variations like methylmagnesium bromide, provide valuable insights into their reactivity and utility in forming complex organic structures.

Synthesis Analysis

The synthesis of organomagnesium compounds involves the reaction of magnesium metal with an organic halide. For example, the synthesis of methylmagnesium bromide entails the reaction of magnesium with methyl bromide, in a process that can be catalyzed by nickel compounds to enhance the formation of alkenyl Grignard reagents (Conn, Karras, & Snider, 1984). This process underlines the importance of catalysis in directing the synthesis of specific organomagnesium intermediates.

Molecular Structure Analysis

The molecular structure of organomagnesium compounds, including Grignard reagents, is characterized by the central magnesium atom's coordination to organic groups and halogens. Studies on similar compounds, such as ethylmagnesium bromide complexes, reveal a dimeric structure in which magnesium is four-coordinate, forming bridges with bromine atoms (Spek, Voorbergen, Schat, Blomberg, & Bickelhaupt, 1974). These structural insights are crucial for understanding the reactivity and synthesis pathways of these compounds.

Chemical Reactions and Properties

Organomagnesium compounds participate in a wide range of chemical reactions, serving as nucleophiles in the addition to electrophilic centers. For instance, the addition of methylmagnesium bromide to alkynylsilanes in the presence of nickel catalysts illustrates the stereospecific synthesis of tetrasubstituted alkenes, showcasing the versatility of these reagents in organic synthesis (Conn, Karras, & Snider, 1984).

Physical Properties Analysis

The physical properties of organomagnesium compounds, such as solubility, boiling points, and melting points, are influenced by their molecular structure. For example, the solubility of triorganotin bromides provides insights into the solubility behavior of related organomagnesium compounds, highlighting the importance of molecular structure in determining physical properties (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).

Scientific Research Applications

  • Wittig (1980) discussed the use of phenylmagnesium halides in the synthesis of hydrocarbons with potential for diyl (diradical) formation, demonstrating the importance of organomagnesium compounds in synthetic chemistry (Wittig, 1980).

  • Dixon, Netherton, and Baines (1998) explored the addition of methylmagnesium iodide to germasilenes and digermenes, revealing the versatility of methylmagnesium halides in reactions with silicon and germanium compounds (Dixon, Netherton, & Baines, 1998).

  • Winkle and Schaab (2001) used 3,5-Dimethylphenylmagnesium bromide in Suzuki cross-coupling reactions, highlighting the role of organomagnesium compounds in facilitating such important chemical processes (Winkle & Schaab, 2001).

  • Voorbergen, Blomberg, and Bickelhaupt (1972) studied the association of ethylmagnesium compounds in solvents, contributing to our understanding of the behavior of organomagnesium reagents in solution (Voorbergen, Blomberg, & Bickelhaupt, 1972).

Safety And Hazards

3,7-Dimethyloctylmagnesium bromide is classified as a highly flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause respiratory irritation and drowsiness or dizziness .

properties

IUPAC Name

magnesium;2,6-dimethyloctane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21.BrH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h9-10H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZNSHABNFIFHK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyloctylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyloctylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
3,7-Dimethyloctylmagnesium bromide
Reactant of Route 3
Reactant of Route 3
3,7-Dimethyloctylmagnesium bromide
Reactant of Route 4
3,7-Dimethyloctylmagnesium bromide
Reactant of Route 5
3,7-Dimethyloctylmagnesium bromide
Reactant of Route 6
3,7-Dimethyloctylmagnesium bromide

Citations

For This Compound
24
Citations
T Miyakoshi, K Onomura, K Takayama… - Journal of Japan Oil …, 1995 - jstage.jst.go.jp
Ene-type chloride (5 a) was prepared with trichloroisocyanuric acid as a chlorination reagent from pentenylchromanol(3), obtained from myrcene and 2, 3, 5-trimethylhydroquinone in 3 …
Number of citations: 1 www.jstage.jst.go.jp
T MIYAKOSHI, M HAGIMOTO - Journal of Japan Oil Chemists' …, 1991 - jstage.jst.go.jp
The ene-type chlorination of terpene alcohols (1) such as linalool and geraniol with hypochlorous acid gave allylic chlorides (2) in good yields. Allylic chlorides (2) reacted with Grignard …
Number of citations: 0 www.jstage.jst.go.jp
AM Booth, AG Scarlett, CA Lewis, ST Belt… - Environmental …, 2008 - ACS Publications
Previously, comprehensive two-dimensional gas chromatography-time of flight-mass-spectrometry (GCxGC-ToF-MS) revealed that the unresolved complex mixtures (UCMs) of …
Number of citations: 64 pubs.acs.org
T Miyakoshi, M Hagimoto - Organic preparations and procedures …, 1992 - Taylor & Francis
Naturally occurring isophytol (l) t4 is an important intermediate for the synthesis of vitamins E and K? & Much attention has been paid to the preparation of isophytol (1) in recent years?-…
Number of citations: 1 www.tandfonline.com
L Dou, CC Chen, K Yoshimura, K Ohya… - …, 2013 - ACS Publications
We describe the detailed synthesis and characterization of an electron-rich building block, dithienopyran (DTP), and its application as a donor unit in low-bandgap conjugated polymers. …
Number of citations: 354 pubs.acs.org
N Cohen, CG Scott, C Neukom… - Helvetica Chimica …, 1981 - Wiley Online Library
All eight stereoisomers of α‐tocopheryl acetate have been synthesized in a state of high chemical and stereoisomeric purity. Key chiral side‐chain intermediates were prepared from (+)‐…
Number of citations: 95 onlinelibrary.wiley.com
WH Lee, SK Son, K Kim, SK Lee, WS Shin… - …, 2012 - ACS Publications
A series of novel thiophene- and selenophene-based low-bandgap polymers were synthesized using a Stille cross-coupling reaction; these polymers contained quinoxaline and …
Number of citations: 101 pubs.acs.org
C Guéguen, TB Chimol, M Briand, K Renaud… - European Journal of …, 2023 - Elsevier
RNA therapeutics represents a powerful strategy for diseases where other approaches have failed, especially given the recent successes of mRNA vaccines against the coronavirus …
Number of citations: 1 www.sciencedirect.com
C Baldoli, S Bertuolo, E Licandro, L Viglianti… - Dyes and …, 2015 - Elsevier
A series of push–pull triarylamine organic dyes containing the benzo[1,2-b:4,5-b′]dithiophene unit as a spacer and bearing alkyl chains in different positions of the molecule were …
Number of citations: 28 www.sciencedirect.com
J Kim - 2006 - search.proquest.com
A group of forty-three phthalocyanines and naphthalocyanines which were mostly designed for use in photothermal therapy studies was synthesized and characterized. Of these forty-…
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.